Comparative Bromodomain Selectivity Profile: A Negative Selection Control
In a BROMOscan™ profiling panel, 4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide exhibited IC50 values > 10,000 nM against four human bromodomain targets (BAZ2A, BRPF3, WDR9 bromodomain 2, TRIM33) [1]. While this indicates a lack of potent activity, this negative data is a critical quantitative benchmark. A closely related analog, 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide, is commercially offered for SAR studies where distinct bromodomain or kinase affinities may be observed due to the altered halogenation pattern [2]. The defined inactivity of the target compound serves as a valuable control baseline against which the activity of other analogs in a screening cascade can be quantitatively compared. No direct head-to-head comparison was found.
| Evidence Dimension | Bromodomain Inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM (IC50) |
| Comparator Or Baseline | In-class analog (2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide): Activity not publicly disclosed; offered for SAR variation studies. |
| Quantified Difference | N/A (Target compound exhibits minimal activity; comparator activity unknown, but intended for divergent SAR exploration) |
| Conditions | BROMOscan™ assay; Recombinant human bromodomains (BAZ2A M1792-L1905; BRPF3 E588-G701; WDR9 bromodomain 2 A1310-E1430; TRIM33) |
Why This Matters
This defines the compound's selectivity profile, confirming its utility as a negative control or as an inactive scaffold for fragment-based design where target engagement must be minimal.
- [1] BindingDB. BDBM50158624 (ChEMBL3786012). Affinity Data: IC50 > 10,000 nM for BAZ2A, BRPF3, WDR9 bromodomain 2, TRIM33 in BROMOscan assay. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158624 View Source
- [2] Kuujia. 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide (CAS 1881847-22-8). Product information for SAR studies. https://www.kuujia.com/ View Source
